3-[(2-hydroxyethyl)amino]propane-1,2-diol
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Overview
Description
3-[(2-hydroxyethyl)amino]propane-1,2-diol is an organic compound with the molecular formula C5H13NO3. It is a versatile molecule used in various scientific and industrial applications due to its unique chemical properties. This compound is characterized by the presence of both hydroxyl and amino functional groups, making it highly reactive and useful in multiple chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxyethyl)amino]propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with ethanolamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds as follows:
- Dissolve 3-chloro-1,2-propanediol in an appropriate solvent, such as ethanol.
- Add ethanolamine to the solution.
- Introduce sodium hydroxide to the mixture to initiate the reaction.
- Maintain the reaction temperature at around 60-70°C for several hours.
- After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-hydroxyethyl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: The major products include 3-[(2-hydroxyethyl)amino]propanoic acid and 3-[(2-hydroxyethyl)amino]propanal.
Reduction: The major products include N,N-bis(2-hydroxyethyl)propane-1,2-diamine.
Substitution: The major products include 3-[(2-chloroethyl)amino]propane-1,2-diol and 3-[(2-bromoethyl)amino]propane-1,2-diol.
Scientific Research Applications
3-[(2-hydroxyethyl)amino]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a stabilizing agent in enzyme assays and protein purification processes.
Medicine: It is utilized in the formulation of pharmaceuticals, particularly in drug delivery systems.
Industry: It is employed in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxyethyl)amino]propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can stabilize protein structures, enhance enzyme activity, and facilitate drug delivery by improving solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2-propanediol: Similar in structure but lacks the hydroxyethyl group.
N,N-bis(2-hydroxyethyl)propane-1,2-diamine: Contains an additional hydroxyethyl group on the nitrogen atom.
3-[(2-chloroethyl)amino]propane-1,2-diol: A halogenated derivative with different reactivity.
Uniqueness
3-[(2-hydroxyethyl)amino]propane-1,2-diol is unique due to its balanced combination of hydroxyl and amino groups, which provides versatility in chemical reactions and applications. Its ability to form stable complexes with biomolecules makes it particularly valuable in biological and medical research.
Properties
CAS No. |
20829-81-6 |
---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
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